5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the bromo, hydroxy, and other substituents. Common reagents used in these reactions include bromine, thiophene derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s medicinal applications are explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound can be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers, coatings, or other functional materials.
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-hydroxy-3-methoxybenzaldehyde: Shares the bromo and hydroxy functional groups but differs in the overall structure.
3-bromo-2-hydroxy-5-methylbenzaldehyde: Similar in having bromo and hydroxy groups but with a different arrangement and additional methyl group.
(5-bromo-3-methylthiophen-2-yl)boronic acid: Contains the bromo and thiophene moieties but lacks the indole core.
Uniqueness
The uniqueness of 5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups and structural complexity
Properties
Molecular Formula |
C23H20BrNO3S |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C23H20BrNO3S/c1-15-7-10-21(29-15)20(26)14-23(28)18-13-17(24)8-9-19(18)25(22(23)27)12-11-16-5-3-2-4-6-16/h2-10,13,28H,11-12,14H2,1H3 |
InChI Key |
JNXFKQLJBZYJJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.